![molecular formula C22H22ClN3O3S2 B2608143 N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-91-8](/img/structure/B2608143.png)
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, also known as CMPB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown promising results in various scientific research applications, including its potential as a therapeutic agent for the treatment of various diseases.
Scientific Research Applications
Anticancer Activity
Derivatives of the chemical compound have demonstrated significant anticancer properties. For instance, a study synthesized indapamide derivatives, including compounds with structural similarities to N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, revealing proapoptotic activity against melanoma cell lines, with one derivative showing a growth inhibition of 3.7% at a concentration of 10µM. These derivatives were also tested for their ability to inhibit human carbonic anhydrase isoforms, indicating potential multifunctional therapeutic applications (Yılmaz et al., 2015).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated thiazole derivatives for antimicrobial and antifungal activities. One research effort led to the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which were tested against various gram-positive and gram-negative bacterial species, as well as fungal species like Candida albicans and Aspergillus niger. Derivatives with phenyl rings substituted with electron-donating groups like hydroxyl and amino showed significant antimicrobial activity (Chawla, 2016).
Antiviral Activity
Research into the antiviral properties of related compounds has led to the development of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These compounds were synthesized through a multi-step process starting from 4-chlorobenzoic acid and showed anti-tobacco mosaic virus activity, indicating their potential in antiviral research (Chen et al., 2010).
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-15-4-2-3-13-26(15)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(14-30-22)16-5-9-18(23)10-6-16/h5-12,14-15H,2-4,13H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLBZYWRCSRXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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